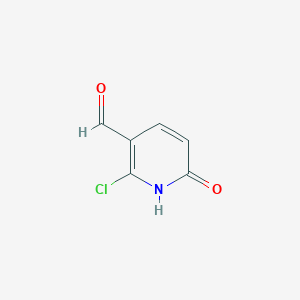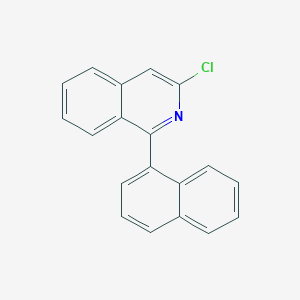
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, featuring an amino group attached to a butenyl chain and a methyl group on the aromatic ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-buten-1-amine.
Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-methylaniline and 3-buten-1-amine under palladium-catalyzed conditions. This reaction forms the desired butenyl-aniline linkage.
Purification: The crude product is purified using column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Coupling Reactions: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.
Automated Purification Systems: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.
化学反应分析
Types of Reactions
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Saturated amines.
Substitution Products: Nitro or sulfonic acid derivatives.
科学研究应用
(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of novel materials, such as polymers and dyes.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.
相似化合物的比较
Similar Compounds
4-(1-Aminobut-3-en-1-yl)-2-methylaniline: A structural isomer with similar properties but different spatial arrangement.
4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: A compound with a methoxy group instead of a methyl group, affecting its reactivity and applications.
5-(1-Aminobut-3-en-1-yl)-2-methylphenol: A related compound with a hydroxyl group, influencing its chemical behavior.
属性
分子式 |
C11H16N2 |
|---|---|
分子量 |
176.26 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminobut-3-enyl]-2-methylaniline |
InChI |
InChI=1S/C11H16N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,12-13H2,2H3/t11-/m0/s1 |
InChI 键 |
PLTFTCAUUVFVIY-NSHDSACASA-N |
手性 SMILES |
CC1=C(C=CC(=C1)[C@H](CC=C)N)N |
规范 SMILES |
CC1=C(C=CC(=C1)C(CC=C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![4-Chloro-6,7-diiodo-2-phenylthieno[3,2-d]pyrimidine](/img/structure/B15223127.png)



![Ethyl 3-oxo-2,3-dihydro-1H-benzo[f]indole-2-carboxylate](/img/structure/B15223162.png)
